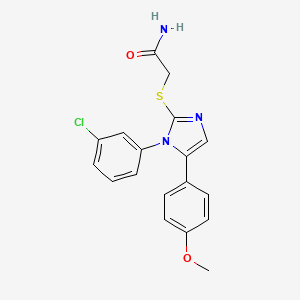![molecular formula C21H28N2O2 B2450918 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol CAS No. 1251708-93-6](/img/structure/B2450918.png)
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol” was not found in the search results .Chemical Reactions Analysis
The chemical reactions involving “this compound” could not be found in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “this compound” were not found in the search results .科学的研究の応用
Synthesis and Chemical Properties
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol is a compound of interest in the field of chemical synthesis and pharmaceutical research. Its structural similarity to compounds with known biological activities has spurred investigations into its synthesis, properties, and potential applications. For instance, studies on the synthesis of related piperazine derivatives highlight the importance of optimizing technological parameters such as raw material ratios, reaction times, and temperatures to achieve high yields of target compounds. Such methodologies are crucial for producing compounds that can be further evaluated for various biological activities (Wang Jin-peng, 2013).
Biological Activities and Applications
The compound's relevance extends into the study of its interactions with biological systems. For example, the investigation into the metabolic pathways of structurally related antidepressants in human liver microsomes has provided insights into the oxidative metabolism of these compounds, implicating enzymes such as CYP2D6 and CYP3A4/5 in their biotransformation (Mette G. Hvenegaard et al., 2012). Such studies are vital for understanding the pharmacokinetics and potential therapeutic applications of these compounds.
Pharmacological Potential
The synthesis of compounds with structural similarities to this compound has led to the discovery of molecules with significant pharmacological potential. For instance, derivatives of piperazine have been synthesized and evaluated for their antimicrobial activities, with some showing good or moderate activities against various microorganisms, indicating their potential as leads for developing new antimicrobial agents (H. Bektaş et al., 2007).
Chemical and Pharmacological Research
Research into the chemical properties and synthesis of related compounds, such as the efficient synthesis of potent PPARpan agonists, demonstrates the broader applicability of these methodologies in producing compounds with potential therapeutic benefits (Jiasheng Guo et al., 2006). These studies not only contribute to the chemical understanding of these compounds but also pave the way for their evaluation in various biological contexts, highlighting the importance of such compounds in drug discovery and development processes.
Safety and Hazards
作用機序
Target of Action
The compound “2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol” contains a piperazine ring, which is a common feature in many pharmaceuticals . Piperazine derivatives often interact with neurotransmitter receptors in the nervous system, such as serotonin and dopamine receptors .
Biochemical Pathways
Depending on its targets, it could potentially influence pathways related to neurotransmission, including the serotonin and dopamine pathways .
Pharmacokinetics
Many piperazine derivatives are well absorbed in the body and can cross the blood-brain barrier due to their lipophilic nature .
Result of Action
If it interacts with neurotransmitter receptors, it could potentially influence neuronal signaling and thereby affect various brain functions .
特性
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-5-4-6-20(17(16)2)23-13-11-22(12-14-23)15-21(24)18-7-9-19(25-3)10-8-18/h4-10,21,24H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVALQLXZZFAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(C3=CC=C(C=C3)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

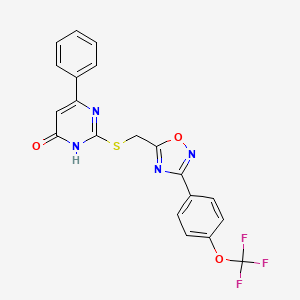
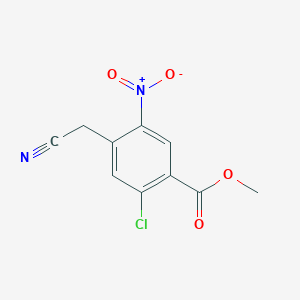

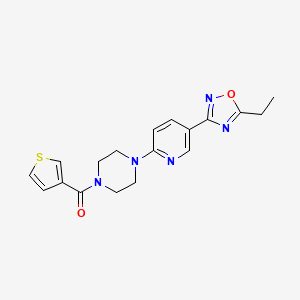
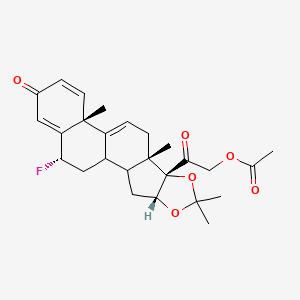
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2450846.png)
![N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2450847.png)
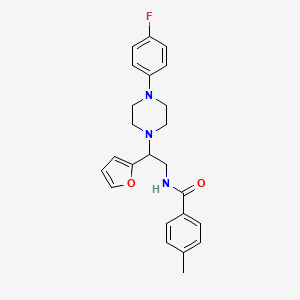
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2450849.png)
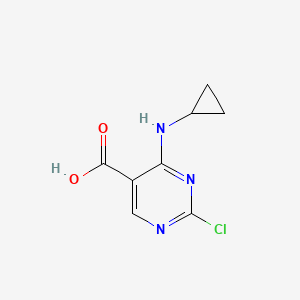
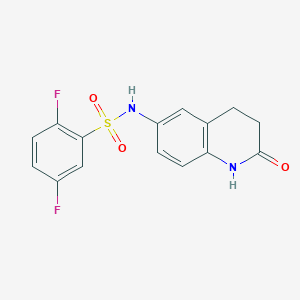
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2450854.png)

